molecular formula C11H9BrN2O B13196833 5-(4-Bromophenyl)-3-cyclopropyl-1,2,4-oxadiazole

5-(4-Bromophenyl)-3-cyclopropyl-1,2,4-oxadiazole

Cat. No.: B13196833
M. Wt: 265.11 g/mol
InChI Key: QDAUMIKRVHUERN-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-3-cyclopropyl-1,2,4-oxadiazole is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a 4-bromophenyl group and a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-3-cyclopropyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-bromobenzohydrazide with cyclopropanecarboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-3-cyclopropyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The oxadiazole ring can be involved in redox reactions under appropriate conditions.

    Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

5-(4-Bromophenyl)-3-cyclopropyl-1,2,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It serves as a tool for studying biological pathways and mechanisms, particularly those involving oxidative stress and enzyme inhibition.

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-3-cyclopropyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Bromophenyl)-thiazol-2-amine: Another bromine-substituted heterocycle with potential biological activity.

    4-Bromophenylacetic acid: A simpler bromine-substituted aromatic compound used in various chemical syntheses.

    4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole: A triazole derivative with similar structural features.

Uniqueness

5-(4-Bromophenyl)-3-cyclopropyl-1,2,4-oxadiazole is unique due to the combination of its oxadiazole ring and the cyclopropyl group, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

IUPAC Name

5-(4-bromophenyl)-3-cyclopropyl-1,2,4-oxadiazole

InChI

InChI=1S/C11H9BrN2O/c12-9-5-3-8(4-6-9)11-13-10(14-15-11)7-1-2-7/h3-7H,1-2H2

InChI Key

QDAUMIKRVHUERN-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NOC(=N2)C3=CC=C(C=C3)Br

Origin of Product

United States

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